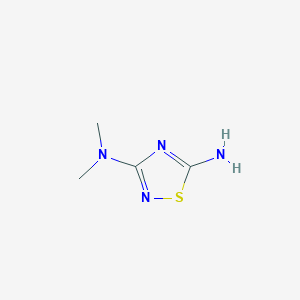
N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine typically involves the reaction of thiourea with hydrazine derivatives under controlled conditions. One common method includes the reaction of thiourea with hydrazinecarbothioamide in the presence of a suitable catalyst . The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer nitrogen-sulfur bonds.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole-2,5-diamine: Another thiadiazole derivative with similar structural features.
1,2,4-Thiadiazole-3,5-diamine: A closely related compound with different substitution patterns.
Uniqueness
N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups enhance its stability and reactivity compared to other thiadiazole derivatives.
Eigenschaften
CAS-Nummer |
116035-52-0 |
|---|---|
Molekularformel |
C4H8N4S |
Molekulargewicht |
144.20 g/mol |
IUPAC-Name |
3-N,3-N-dimethyl-1,2,4-thiadiazole-3,5-diamine |
InChI |
InChI=1S/C4H8N4S/c1-8(2)4-6-3(5)9-7-4/h1-2H3,(H2,5,6,7) |
InChI-Schlüssel |
KFFXIDGFYLOKMF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NSC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















